8-Chloro-norlaudanosoline Hydrobromide
Description
8-Chloro-norlaudanosoline Hydrobromide is a halogenated derivative of norlaudanosoline, a pivotal intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids . Structurally, it features a tetrahydroisoquinoline core substituted with chlorine at the 8-position and a brominated benzyl group at the 1-position, forming a hydrobromide salt.
Properties
Molecular Formula |
C₁₆H₁₇BrClNO₄ |
|---|---|
Molecular Weight |
402.67 |
Synonyms |
8-Chloro-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key features of 8-Chloro-norlaudanosoline Hydrobromide with its brominated analogs:
Notes on Structural Differences:
- Positional Isomerism: The primary distinction lies in the substitution pattern of halogens. The 8-chloro derivative has chlorine at the 8-position of the isoquinoline ring, while brominated analogs (5’- and 6’-bromo) feature bromine at different positions on the benzyl group .
Pharmacological Potential (Inferred from Related Alkaloids)
While direct data for this compound are scarce, structurally related compounds like galanthamine hydrobromide () exhibit acetylcholinesterase inhibition, a mechanism used in Alzheimer’s therapy . The chlorine or bromine substitutions in norlaudanosoline derivatives may modulate similar bioactivities, warranting further investigation.
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